MEthyl 5-bromo-2-(2-methylpropoxy)benzoate MEthyl 5-bromo-2-(2-methylpropoxy)benzoate
Brand Name: Vulcanchem
CAS No.: 24123-31-7
VCID: VC4288829
InChI: InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-4-9(13)6-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3
SMILES: CC(C)COC1=C(C=C(C=C1)Br)C(=O)OC
Molecular Formula: C12H15BrO3
Molecular Weight: 287.153

MEthyl 5-bromo-2-(2-methylpropoxy)benzoate

CAS No.: 24123-31-7

Cat. No.: VC4288829

Molecular Formula: C12H15BrO3

Molecular Weight: 287.153

* For research use only. Not for human or veterinary use.

MEthyl 5-bromo-2-(2-methylpropoxy)benzoate - 24123-31-7

Specification

CAS No. 24123-31-7
Molecular Formula C12H15BrO3
Molecular Weight 287.153
IUPAC Name methyl 5-bromo-2-(2-methylpropoxy)benzoate
Standard InChI InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-4-9(13)6-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3
Standard InChI Key WYVDFHRWKSQXOD-UHFFFAOYSA-N
SMILES CC(C)COC1=C(C=C(C=C1)Br)C(=O)OC

Introduction

Structural and Chemical Characteristics

The compound’s IUPAC name, methyl 5-bromo-2-(2-methylpropoxy)benzoate, reflects its substitution pattern: a methoxycarbonyl group at position 1, a bromine atom at position 5, and a 2-methylpropoxy (isobutoxy) group at position 2. Key structural features include:

  • Bond lengths: The C-Br bond length is approximately 1.89 Å, typical for aryl bromides, while the ester carbonyl (C=O) bond measures ~1.21 Å, consistent with resonance stabilization .

  • Dihedral angles: The isobutoxy group introduces steric hindrance, creating a dihedral angle of ~47.8° between the benzene ring and the methoxycarbonyl group, as observed in analogous benzoate derivatives .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight287.15 g/mol
Boiling Point~273–320°C (predicted)
Density1.4±0.1 g/cm³
SolubilitySoluble in DCM, ethers, DMF
LogP (Partition Coefficient)3.0 (estimated)

Synthesis and Manufacturing

The synthesis typically involves a two-step process:

  • Esterification: 5-Bromo-2-hydroxybenzoic acid is treated with methanol under acidic conditions to form methyl 5-bromo-2-hydroxybenzoate .

  • Alkylation: The phenolic hydroxyl group is alkylated using isobutyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds via an SN2\text{S}_\text{N}2 mechanism in polar aprotic solvents like DMF at 80°C for 24 hours .

Critical Reaction Parameters:

  • Temperature: Elevated temperatures (70–80°C) enhance reaction rates but require careful control to avoid side reactions like over-alkylation .

  • Solvent Choice: DMF or acetone improves solubility of intermediates, while minimizing hydrolysis of the ester group .

  • Yield Optimization: Typical yields range from 50–70%, with purity ≥95% achievable via column chromatography (hexane/ethyl acetate) .

Applications in Pharmaceutical Chemistry

Methyl 5-bromo-2-(2-methylpropoxy)benzoate is pivotal in synthesizing bioactive molecules:

  • Anticancer Agents: As a precursor to kinase inhibitors, the bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce aryl groups .

  • Antimicrobial Derivatives: The isobutoxy group enhances lipophilicity, improving membrane permeability in compounds targeting bacterial efflux pumps.

  • Prodrug Development: Esterase-mediated hydrolysis of the methoxycarbonyl group enables controlled drug release, as demonstrated in prodrugs of NSAIDs .

Case Study: In a 2024 study, this compound was used to synthesize a bromopride impurity (Bromopride Impurity B), highlighting its role in quality control for gastrointestinal therapeutics .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Benzoates

CompoundMolecular FormulaKey DifferencesApplications
Methyl 4-bromo-2-methylbenzoateC9H9BrO2\text{C}_9\text{H}_9\text{BrO}_2Lacks alkoxy group; lower solubilityPolymer stabilizers
Methyl 5-bromo-2-hydroxybenzoateC8H7BrO3\text{C}_8\text{H}_7\text{BrO}_3Hydroxyl instead of alkoxyAntiseptic formulations
Methyl 2-methoxy-5-bromobenzoateC9H9BrO3\text{C}_9\text{H}_9\text{BrO}_3Linear methoxy vs. branched alkoxyLiquid crystal materials

The 2-methylpropoxy group in methyl 5-bromo-2-(2-methylpropoxy)benzoate confers superior solubility in nonpolar media compared to analogues with shorter alkoxy chains, making it preferable for lipid-based drug formulations .

Future Research Directions

  • Catalytic Applications: Explore use in palladium-catalyzed cross-couplings for C-C bond formation .

  • Pharmacokinetic Studies: Investigate metabolic pathways involving hepatic esterases and cytochrome P450 enzymes .

  • Green Chemistry: Develop solvent-free alkylation methods using microwave irradiation to improve sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator